リゾリパーゼ

概要

説明

Rizolipase is a lipase enzyme that is known for its ability to break down fats . It is synthesized as a precursor form containing a presequence of 26 amino acids, followed by a prosequence of 97 attached to the N-terminal of a 269 amino acids mature sequence . It is produced by Rhizopus oryzae and is suitable for use in many industrial applications .

Synthesis Analysis

Rizolipase is a protein synthesized as a precursor form containing a presequence of 26 amino acids, followed by a prosequence of 97 attached to the N-terminal of a 269 amino acids mature sequence .Molecular Structure Analysis

All known lipases from Rhizopus genus follow the same identical structure even though some amino acidic substitutions can be detected when their primary sequences are compared, not only between different species but also between different isolated strains of the same species .Chemical Reactions Analysis

Lipases are biocatalysts with a significant potential to enable a shift from current pollutant manufacturing processes to environmentally sustainable approaches. They carry out several industrially relevant reactions such as hydrolysis of fats in water/lipid interface and synthesis reactions in solvent-free or non-aqueous media such as transesterification, interesterification, and esterification .Physical And Chemical Properties Analysis

Rizolipase is a nearly white freeze-dried powder or milky yellow powder, soluble in water, with the optimum temperature being 35 37°C .科学的研究の応用

バイオディーゼル生産

リゾリパーゼは、バイオディーゼル生産における可能性について評価されてきました。 この酵素は、オレイン酸のエステル化とオリーブオイルの転エステル化によって、オレイン酸メチル(バイオディーゼル)を生成する能力を示しています . この用途は、従来の燃料源に代わる環境に優しい代替手段を提供するため、重要です .

工業用途

リゾリパーゼは、多くの産業用途に適しています。 医薬品、化粧品、オレオケミカル、洗剤、香料などの業界で使用されています . これらの用途におけるリゾリパーゼの利用は、従来の化学合成よりも効果的であることが証明されています .

食品業界

食品業界では、リゾリパーゼは重要な役割を果たしています。 構造化脂質とフレーバーの製造に使用されます . その1,3-特異性、高いエナンチオ選択性、有機媒体中の安定性は、この分野における貴重な資産となっています .

廃棄物処理

リゾリパーゼは、脂質が豊富な廃水の処理に使用されてきました . この用途は、産業廃棄物の管理と環境汚染の削減において重要です .

皮革と紙パルプ産業

作用機序

Target of Action

Rizolipase, also known as pancrelipase lipase, is primarily targeted at dietary fat molecules in the human digestive system . It is an enzyme secreted by the pancreas and is responsible for the hydrolysis of these fat molecules .

Mode of Action

Rizolipase catalyzes the hydrolysis of triglycerides to monoglycerides, glycerol, and fatty acids . This activity is performed by the hydrolyzation of the esters of fatty acids . The hydrolysis is initiated by the action of colipase, which helps to anchor lipase to the lipid-water membrane of the micelle, producing a surface change on lipase .

Biochemical Pathways

Lipases, including Rizolipase, catalyze the breakdown of ester bonds of triglycerides at the interface between aqueous and oily layers . These enzymes are mostly extracellular and are produced during the fermentation process . They are known for their specificity, which can be categorized into positional, substrate, and stereo-specificity .

Pharmacokinetics

It is known that the enzyme is non-specific and exhibits high activity at ph 6, 40°c with high stability for 30 minutes . The constants Km and Vmax, calculated from the Lineweaver-Burk plot, are 0.3 mg/mL and 208.3 U/mL, respectively .

Result of Action

The primary result of Rizolipase’s action is the breakdown of dietary fats into simpler components, facilitating their absorption in the digestive system . The enzyme has also been shown to have a role in biodiesel production, demonstrating its ability to form methyl oleate through the esterification of oleic acid and transesterification of olive oil .

Action Environment

The activity of Rizolipase is influenced by environmental factors such as pH and temperature . It has been observed that monovalent metal ions such as Na+ (1 and 5 mM) and K+ (5 mM) enhance the activity of the lipase . Additionally, the presence of water-miscible organic solvents can lead to the unfolding of the enzyme molecule, exposing the inner hydrophobic residues and causing denaturation at a much faster rate than a pure aqueous system .

実験室実験の利点と制限

Rizolipase has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is also highly specific, meaning that it can be used to study the effects of specific fatty acids on biochemical and physiological processes. However, it is important to note that rizolipase is not suitable for all types of experiments, as it is not capable of catalyzing the hydrolysis of certain types of lipids, such as triglycerides.

将来の方向性

There are a number of potential future directions for research into rizolipase. For example, further research could be conducted into the effects of rizolipase on the metabolism of fatty acids and other lipids. Additionally, research could be conducted into the potential therapeutic applications of rizolipase, such as the development of new drugs to treat metabolic disorders or obesity. Finally, further research could be conducted into the structure and function of rizolipase, in order to gain a better understanding of the enzyme and its potential applications.

合成法

Rizolipase is synthesized using recombinant DNA technology. This involves the insertion of a gene encoding the enzyme into a host organism, such as E. coli or yeast. The host organism then expresses the enzyme, which can be purified and used for research purposes.

Safety and Hazards

特性

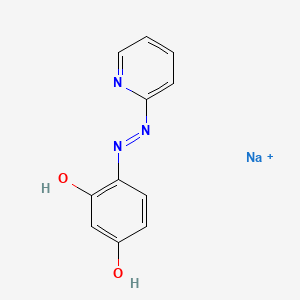

IUPAC Name |

sodium;4-(pyridin-2-yldiazenyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2.Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;/h1-7,15-16H;/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRPHCQLJZXMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3NaO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Rizolipase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

52722-53-9, 9001-62-1, 9014-49-7 | |

| Record name | NSC87878 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triacylglycerol lipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lipase, triacylglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lipase, triacylglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the advantages of using rizolipase over porcine pancreatic lipase for treating exocrine pancreatic insufficiency (EPI)?

A1: A key advantage of rizolipase is its stability in the acidic environment of the stomach [, ]. Unlike porcine-derived lipases, which are inactivated by stomach acid and often require enteric coating for protection, rizolipase's natural acid stability makes it a promising alternative for EPI treatment. Studies have shown that rizolipase demonstrates higher activity across a broader pH range compared to porcine lipase, even in the presence of bile salts []. This improved stability and activity could lead to better treatment outcomes for EPI patients.

Q2: Has rizolipase been used in any commercial products for EPI treatment?

A2: Yes, Nortase® is a commercially available medication in Germany that utilizes rizolipase for EPI treatment []. It contains a mixture of digestive enzymes, including rizolipase, derived from fungal sources through biotechnology.

Q3: Are there any ongoing research efforts focused on identifying even more effective lipases for EPI treatment?

A3: Absolutely. Researchers are constantly exploring novel enzymes with enhanced activity and stability for improved EPI therapies. For example, a recent study investigated three new ciliate lipases (CL-120, CL-130, and CL-230) derived from Tetrahymena thermophila []. These ciliate lipases demonstrated significantly higher activity (up to 220-fold) compared to commercially available porcine and fungal enzyme preparations, including Nortase, across a wide pH range and in the presence of bile salts. Further research and development of these ciliate lipases could potentially lead to even more effective EPI treatments in the future.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-3,5,7,10(15),11,13-hexaene-3,13-diol](/img/structure/B570697.png)